ARN5187 Exhibits 4.3-Fold Superior Cytotoxic Potency Over Chloroquine in BT-474 Breast Cancer Cells
In a direct head-to-head comparison, ARN5187 demonstrated significantly greater cytotoxic potency than chloroquine (CQ) in BT-474 breast cancer cells. ARN5187 achieved an EC50 of 23.5±7.3 μM, whereas CQ showed minimal effect with an EC50 >100 μM, representing a greater than 4.3-fold improvement in potency [1].
| Evidence Dimension | Cytotoxicity (EC50, 48h treatment) |
|---|---|
| Target Compound Data | 23.5±7.3 μM |
| Comparator Or Baseline | Chloroquine (CQ): >100 μM |
| Quantified Difference | >4.3-fold lower EC50 (superior potency) |
| Conditions | BT-474 breast cancer cells, 48-hour treatment, cell viability assay (n=6) |
Why This Matters
For procurement decisions in oncology research, this >4-fold potency advantage reduces the required compound amount for a given cytotoxic effect, directly impacting experimental cost-efficiency and enabling robust dose-response studies where chloroquine fails to reach an EC50 within a reasonable concentration range.
- [1] De Mei, C., Ercolani, L., Marotta, R., Mattioli, M., Ruffili, R., Bottegoni, G., ... & Grimaldi, B. (2015). Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells. Oncogene, 34(20), 2597-2608. (Figure 4d) View Source
